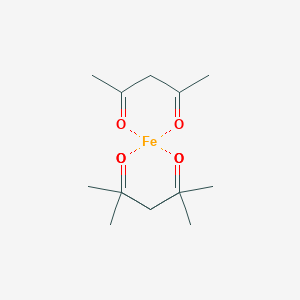
Triacetilato de hierro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron acetylacetone is a useful research compound. Its molecular formula is C15H24FeO6 and its molecular weight is 356.19 g/mol. The purity is usually 95%.
The exact mass of the compound Iron acetylacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iron acetylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron acetylacetone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transferencia de Átomo de Hidrógeno (HAT)
Fe(acac)3 se utiliza en reacciones de transferencia de átomo de hidrógeno (HAT). Este proceso implica la transferencia de un átomo de hidrógeno de una molécula a otra y es un tipo fundamental de reacción en química orgánica .
Reacciones de Acoplamiento Cruzado
Fe(acac)3 también se utiliza en reacciones de acoplamiento cruzado. Estas son reacciones en las que dos compuestos orgánicos diferentes se unen con la ayuda de un catalizador metálico .
Ácido de Lewis
Fe(acac)3 puede actuar como un ácido de Lewis. En química, un ácido de Lewis es una sustancia que puede aceptar un par de electrones para formar un nuevo enlace .
Oxidaciones y Transformaciones Radicales
Fe(acac)3 se utiliza en reacciones de oxidación y transformación radical. Estas reacciones implican la pérdida de electrones de una molécula o la formación de radicales, que son moléculas con electrones desapareados .
5. Síntesis y Uso de Alquinos y Alenos Fe(acac)3 se utiliza en la síntesis y el uso de alquinos y alenos. Estos son tipos de hidrocarburos, compuestos formados por hidrógeno y carbono .
Aplicaciones Industriales
Los complejos de acetilacetonato metálico, incluido Fe(acac)3, han encontrado aplicaciones en varios procesos industriales como la vulcanización en tecnología del caucho, como aditivos en las industrias de polímeros, plásticos y pinturas, para el plateado de metales a partir de solventes orgánicos, para la extracción y separación de metales, y también como semiconductores y antioxidantes .
Mecanismo De Acción
Target of Action
Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .
Mode of Action
Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .
Biochemical Pathways
Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .
Action Environment
The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3
Propiedades
Número CAS |
14024-18-1 |
|---|---|
Fórmula molecular |
C15H24FeO6 |
Peso molecular |
356.19 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron |
InChI |
InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-; |
Clave InChI |
LZKLAOYSENRNKR-RKFKAVRRSA-N |
SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] |
SMILES isomérico |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
Key on ui other cas no. |
14024-18-1 |
Descripción física |
Dry Powder Dark red powder; Insoluble in water; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



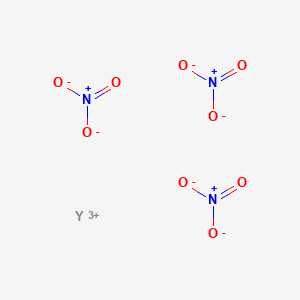

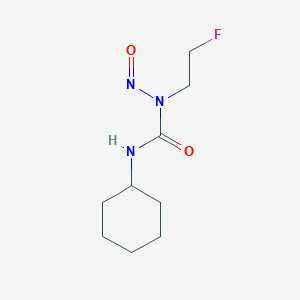
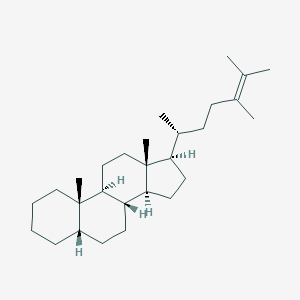

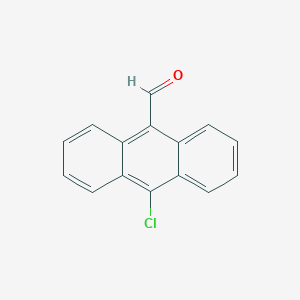
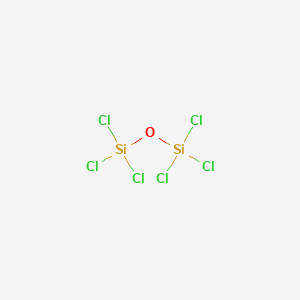

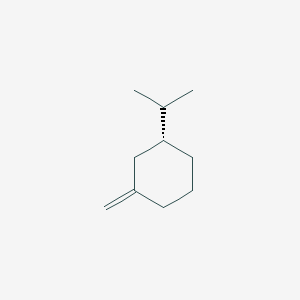

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
